1-[4-[4-(3-Methylcyclohexyl)piperazin-1-yl]phenyl]ethanone
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Overview
Description
1-[4-[4-(3-Methylcyclohexyl)piperazin-1-yl]phenyl]ethanone is a complex organic compound that features a piperazine ring substituted with a 3-methylcyclohexyl group and a phenyl ring attached to an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-[4-(3-Methylcyclohexyl)piperazin-1-yl]phenyl]ethanone typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Substitution with 3-Methylcyclohexyl Group: The piperazine ring is then substituted with a 3-methylcyclohexyl group through nucleophilic substitution reactions.
Attachment of the Phenyl Ring: The phenyl ring is introduced via electrophilic aromatic substitution reactions.
Formation of the Ethanone Group: Finally, the ethanone group is attached through Friedel-Crafts acylation reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-[4-[4-(3-Methylcyclohexyl)piperazin-1-yl]phenyl]ethanone undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, varying temperatures and solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reactants used.
Scientific Research Applications
1-[4-[4-(3-Methylcyclohexyl)piperazin-1-yl]phenyl]ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Material Science: It is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and targets.
Industrial Applications: It is investigated for its potential use in industrial processes, such as catalysis and chemical synthesis.
Mechanism of Action
The mechanism of action of 1-[4-[4-(3-Methylcyclohexyl)piperazin-1-yl]phenyl]ethanone involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-[4-(4-Phenylpiperazin-1-yl)phenyl]ethanone: Similar structure but lacks the 3-methylcyclohexyl group.
1-[4-(4-Benzylpiperazin-1-yl)phenyl]ethanone: Similar structure but has a benzyl group instead of the 3-methylcyclohexyl group.
Uniqueness: 1-[4-[4-(3-Methylcyclohexyl)piperazin-1-yl]phenyl]ethanone is unique due to the presence of the 3-methylcyclohexyl group, which may impart distinct physicochemical properties and biological activities compared to its analogs .
Properties
IUPAC Name |
1-[4-[4-(3-methylcyclohexyl)piperazin-1-yl]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O/c1-15-4-3-5-19(14-15)21-12-10-20(11-13-21)18-8-6-17(7-9-18)16(2)22/h6-9,15,19H,3-5,10-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTRUHLJEHMXKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CCN(CC2)C3=CC=C(C=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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